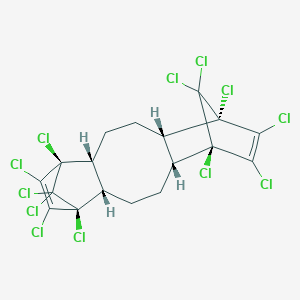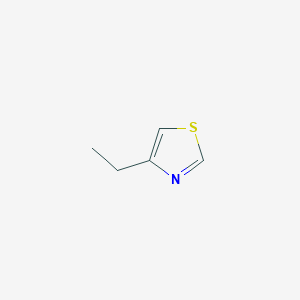
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone is a nitrogen-containing heterocyclic compound. It is part of the pyrrolizidine alkaloid family, which is known for its diverse biological activities. This compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol.
Vorbereitungsmethoden
The synthesis of 1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with acyl (bromo)acetylenes. This method includes the following steps:
- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to form N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the final product .
Analyse Chemischer Reaktionen
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolizine derivatives.
Reduction: It can be reduced to yield dihydropyrrolizine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically pyrrolizine derivatives with different functional groups attached.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone involves its interaction with biological molecules. It is believed to exert its effects through the formation of DNA adducts, which can lead to genotoxicity and tumorigenicity. The compound targets DNA and forms cross-links, disrupting normal cellular processes and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone is unique compared to other pyrrolizidine alkaloids due to its specific structure and functional groups. Similar compounds include:
Eigenschaften
CAS-Nummer |
199192-10-4 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
1-(6,7-dihydro-5H-pyrrolizin-1-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-7(11)8-4-6-10-5-2-3-9(8)10/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
WRBLXOFYTXAKGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCCN2C=C1 |
Kanonische SMILES |
CC(=O)C1=C2CCCN2C=C1 |
Synonyme |
Ethanone, 1-(2,3-dihydro-1H-pyrrolizin-7-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



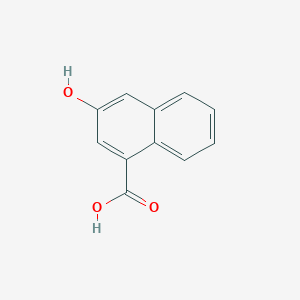

![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)
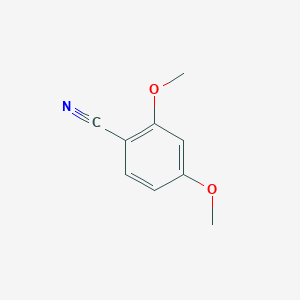
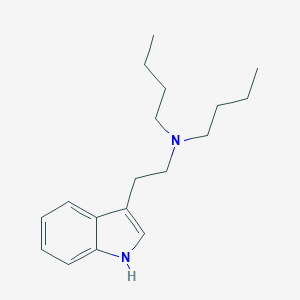

![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)
